Differentiation by Structural Modification: Molecular Weight Increase vs. Unprotected Lamivudine
The presence of N-acetyl and O-benzyl protecting groups in N-Acetyl O-Benzyl Lamivudine (CAS 1091585-30-6) results in a molecular weight of 375.40 g/mol, a 63.7% increase compared to its parent compound, lamivudine (C8H11N3O3S, 229.26 g/mol) . This significant increase in molecular weight and lipophilicity, indicated by a predicted density of 1.4±0.1 g/cm³, directly impacts its chromatographic retention time and solubility profile, distinguishing it from unprotected lamivudine in analytical and synthetic applications . The compound is soluble in methanol, whereas lamivudine is highly soluble in water, further confirming its altered physicochemical properties .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 375.40 g/mol |
| Comparator Or Baseline | Lamivudine: 229.26 g/mol |
| Quantified Difference | +146.14 g/mol (63.7% increase) |
| Conditions | Calculated from molecular formula (C17H17N3O5S vs. C8H11N3O3S) |
Why This Matters
This substantial difference in molecular weight and solubility is critical for method development in HPLC, ensuring distinct separation from the parent drug and enabling accurate quantification of this specific impurity in pharmaceutical formulations.
